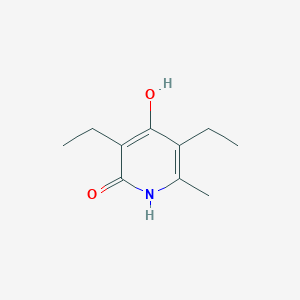![molecular formula C6H5N3 B11925407 2H-Pyrrolo[2,3-d]pyrimidine CAS No. 326-98-7](/img/structure/B11925407.png)
2H-Pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrolo[2,3-d]pyrimidine: is a heterocyclic compound that consists of a pyrrole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrolo[2,3-d]pyrimidine derivatives can be achieved through various methods. One common approach involves the cyclization of 2-amino-3-cyanopyrroles with formic acid . Another method includes the use of microwave-assisted synthesis, which involves the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate . The reaction mixture is then heated to reflux, and the product is isolated through filtration and drying .
Industrial Production Methods: Industrial production of this compound derivatives often involves the use of robust and scalable synthetic routes. For example, the Cu-catalyzed coupling reaction has been employed to synthesize various derivatives of this compound . This method provides an efficient and economical approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2H-Pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro derivatives to amino derivatives.
Substitution: Halogenation and alkylation reactions are common, where halogen atoms or alkyl groups are introduced into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenation using iodine or bromine, and alkylation using alkyl halides.
Major Products:
Oxidation: N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated pyrrolo[2,3-d]pyrimidine derivatives.
Scientific Research Applications
2H-Pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in inhibiting enzymes such as α-amylase and dihydrofolate reductase
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties It has shown promising results in inhibiting the growth of various cancer cell lines and in the treatment of diabetes by inhibiting α-amylase.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2H-Pyrrolo[2,3-d]pyrimidine involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: This compound inhibits enzymes such as α-amylase and dihydrofolate reductase, which play crucial roles in metabolic pathways
Signal Transduction: It affects signal transduction pathways by inhibiting kinases involved in cell proliferation, migration, and angiogenesis.
Apoptosis Induction: The compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and caspase-3, and downregulating anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
2H-Pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds such as:
Pyrido[2,3-d]pyrimidine: Similar in structure but contains a pyridine ring instead of a pyrrole ring.
Pyrrolo[3,2-d]pyrimidine: Another isomer with the pyrrole ring fused at a different position.
Pyrrolo[2,3-d]pyridine: Contains a pyridine ring and is used in the development of kinase inhibitors.
Uniqueness: this compound is unique due to its ability to interact with a wide range of biological targets, making it a versatile scaffold for drug development . Its diverse biological activities and potential therapeutic applications set it apart from other similar compounds .
Properties
CAS No. |
326-98-7 |
|---|---|
Molecular Formula |
C6H5N3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
2H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h1-3H,4H2 |
InChI Key |
PKPQDXYZBWKDRW-UHFFFAOYSA-N |
Canonical SMILES |
C1N=CC2=CC=NC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one](/img/structure/B11925331.png)




![4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one](/img/structure/B11925345.png)

![6-Bromo-2,2-dimethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B11925364.png)
![5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11925368.png)



